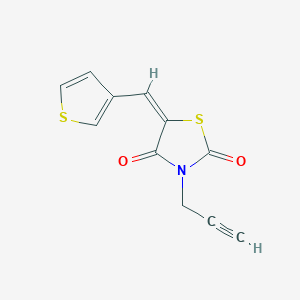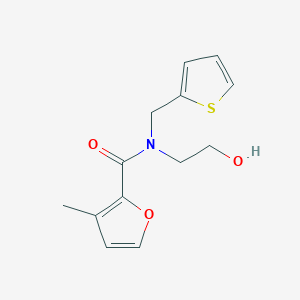![molecular formula C15H25N3O3 B5439926 1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbonyl]-4-(hydroxymethyl)-4-azepanol](/img/structure/B5439926.png)
1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbonyl]-4-(hydroxymethyl)-4-azepanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbonyl]-4-(hydroxymethyl)-4-azepanol, also known as EDMP, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of 1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbonyl]-4-(hydroxymethyl)-4-azepanol is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer research, 1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbonyl]-4-(hydroxymethyl)-4-azepanol has been shown to inhibit the PI3K/Akt signaling pathway, which is involved in cell proliferation and survival. In inflammation research, 1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbonyl]-4-(hydroxymethyl)-4-azepanol has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of inflammatory cytokines. In neurodegenerative disease research, 1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbonyl]-4-(hydroxymethyl)-4-azepanol has been shown to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbonyl]-4-(hydroxymethyl)-4-azepanol has been shown to have various biochemical and physiological effects in scientific research. In cancer research, 1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbonyl]-4-(hydroxymethyl)-4-azepanol has been shown to induce cell cycle arrest and apoptosis, inhibit angiogenesis, and enhance the immune response. In inflammation research, 1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbonyl]-4-(hydroxymethyl)-4-azepanol has been shown to reduce the production of inflammatory cytokines, inhibit the activation of immune cells, and promote tissue repair. In neurodegenerative disease research, 1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbonyl]-4-(hydroxymethyl)-4-azepanol has been shown to reduce oxidative stress, inflammation, and neuronal damage, and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbonyl]-4-(hydroxymethyl)-4-azepanol has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, there are also limitations to its use, such as its low bioavailability and potential toxicity at high doses.
Direcciones Futuras
There are several future directions for 1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbonyl]-4-(hydroxymethyl)-4-azepanol research, including the development of more potent and selective analogs, the investigation of its potential use in combination with other drugs, and the exploration of its therapeutic potential in other areas of research, such as cardiovascular disease and metabolic disorders. Additionally, further studies are needed to fully understand the mechanism of action of 1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbonyl]-4-(hydroxymethyl)-4-azepanol and its potential side effects.
Conclusion:
1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbonyl]-4-(hydroxymethyl)-4-azepanol is a synthetic compound that has gained attention in scientific research due to its potential therapeutic effects in various areas, including cancer, inflammation, and neurodegenerative diseases. Its mechanism of action involves the modulation of various signaling pathways, and it has been shown to have various biochemical and physiological effects. While it has several advantages for lab experiments, there are also limitations to its use, and further research is needed to fully understand its potential as a therapeutic agent.
Métodos De Síntesis
1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbonyl]-4-(hydroxymethyl)-4-azepanol can be synthesized using a multi-step process that involves the reaction of pyrazole with ethyl acetoacetate, followed by reduction and acylation. The final product is obtained by the reaction of the resulting intermediate with epichlorohydrin and sodium hydroxide.
Aplicaciones Científicas De Investigación
1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbonyl]-4-(hydroxymethyl)-4-azepanol has been studied for its potential therapeutic effects in various areas of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbonyl]-4-(hydroxymethyl)-4-azepanol has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has shown that 1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbonyl]-4-(hydroxymethyl)-4-azepanol can reduce inflammation by inhibiting the production of inflammatory cytokines. In neurodegenerative disease research, 1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbonyl]-4-(hydroxymethyl)-4-azepanol has been shown to have neuroprotective effects and improve cognitive function.
Propiedades
IUPAC Name |
(1-ethyl-3,5-dimethylpyrazol-4-yl)-[4-hydroxy-4-(hydroxymethyl)azepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O3/c1-4-18-12(3)13(11(2)16-18)14(20)17-8-5-6-15(21,10-19)7-9-17/h19,21H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTZDZKRSCROVIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C(=O)N2CCCC(CC2)(CO)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[(3-bromophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5439858.png)
![N-[(2R*,3R*)-2-(2-methoxyethoxy)-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl]-2,2-dimethylpropanamide](/img/structure/B5439861.png)
![allyl 2-[(3-bromobenzoyl)amino]-5-phenyl-2,4-pentadienoate](/img/structure/B5439866.png)
![1-[(4,5-dichloro-2-methylphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B5439887.png)
![3-[2-fluoro-4-(1-piperidinyl)phenyl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5439895.png)
![4-{[3-(3-bromophenyl)-2-(2-furoylamino)acryloyl]amino}butanoic acid](/img/structure/B5439897.png)
![(1R*,2R*,6S*,7S*)-4-(2-methyl-5-propyl-4-pyrimidinyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5439903.png)
![2-{4-[2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)vinyl]-2-ethoxyphenoxy}acetamide](/img/structure/B5439911.png)
![N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B5439914.png)
![4-[4-(1H-1,2,4-triazol-3-ylcarbonyl)piperazin-1-yl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5439922.png)
![4-[3-(2,3-dimethoxyphenyl)-1-phenyl-2-propen-1-ylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5439948.png)
![1-[4-(1H-pyrrol-1-yl)benzoyl]prolinamide](/img/structure/B5439953.png)